![molecular formula C15H13FO4 B2627468 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 915918-66-0](/img/structure/B2627468.png)
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid
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Description
“4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid” is a compound used in biomedicine . It plays a vital role in the treatment of certain diseases, serving as a crucial building block for the synthesis of pharmaceutical agents targeting specific receptors or pathways .
Molecular Structure Analysis
The molecular formula of “4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid” is C13H12BFO3 . It has a molecular weight of 246.0 . The InChI code is 1S/C13H12BFO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 .Physical And Chemical Properties Analysis
“4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid” is a white to tan solid . It has a melting point of 159-164 °C . The compound has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .Scientific Research Applications
Crystal Packing Insights
The crystal and molecular structures of derivatives related to 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid have been studied, revealing distinct V-shaped and planar formations. These formations significantly influence the solid-state molecular packing arrangements, contributing to a better understanding of their structural properties and potential applications in material science (Khan, Ibrar & Simpson, 2014).
Anticancer Properties
A series of derivatives, including 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid, have shown promise in the field of cancer research. These compounds have demonstrated significant activity against various human cancer cell lines, highlighting their potential in developing new anticancer drugs (Author not provided, 2020).
Substrate Functionalization
These compounds have been successfully functionalized using metalation and subsequent carboxylation, showcasing their versatility as substrates in chemical synthesis. This property opens up possibilities for creating a range of new compounds with diverse applications (Marzi, Spitaleri, Mongin & Schlosser, 2002).
Inhibitory and Biological Activities
Specific derivatives of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid have been identified as mild inhibitors in certain biochemical reactions. This property is crucial for understanding their potential role in biochemistry and pharmacology (Chen, Zhang, Liu & Schofield Christopher, 2007).
Flavor Encapsulation and Controlled Release
The derivative 4-hydroxy-3-methoxybenzoic acid has been used in flavor encapsulation, providing insights into controlled release mechanisms in the food industry. This research contributes to the development of innovative food preservation and flavor enhancement techniques (Hong, Oh & Choy, 2008).
properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHEXMEEOBABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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